molecular formula C72H105N19O20 B048977 Galanin (1-15) (porcine, rat) CAS No. 112747-70-3

Galanin (1-15) (porcine, rat)

Cat. No.: B048977
CAS No.: 112747-70-3
M. Wt: 1556.7 g/mol
InChI Key: LOXLDVDBPRBBLT-GDRYISODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin(1-15) is a neuropeptide fragment derived from the larger peptide galanin. It consists of the first 15 amino acids of the full-length galanin peptide. Galanin and its fragments, including galanin(1-15), are involved in various physiological processes, particularly in the central nervous system. Galanin(1-15) has been shown to modulate mood and behavior, making it a subject of interest in the study of depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galanin(1-15) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of galanin(1-15) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Galanin(1-15) primarily undergoes interactions with receptors rather than traditional chemical reactions like oxidation or reduction. it can be involved in binding and signaling reactions with its receptors, such as galanin receptor 1 (GalR1) and galanin receptor 2 (GalR2) .

Common Reagents and Conditions: The binding of galanin(1-15) to its receptors often involves physiological conditions, such as neutral pH and body temperature. In experimental settings, various buffers and salts are used to maintain these conditions .

Major Products Formed: The primary outcome of galanin(1-15) interactions is the modulation of receptor activity, leading to downstream signaling events. These interactions do not produce traditional chemical products but rather biological responses .

Mechanism of Action

Galanin(1-15) exerts its effects by binding to galanin receptors, particularly GalR1 and GalR2. Upon binding, it modulates the activity of these receptors, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release and receptor sensitivity, ultimately influencing mood and behavior . The peptide’s interaction with serotonin receptors, such as 5-HT1A, is particularly significant in its antidepressant-like effects .

Comparison with Similar Compounds

Uniqueness: Galanin(1-15) is unique in its ability to selectively modulate specific receptor subtypes and enhance the effects of certain antidepressants. Its shorter length compared to full-length galanin allows for more targeted interactions with receptors, making it a valuable tool in neuropharmacology .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXLDVDBPRBBLT-GDRYISODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H105N19O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150160
Record name Galanin (1-15)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112747-70-3
Record name Galanin (1-15)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanin (1-15)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanin (1-15) (porcine, rat)
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Galanin (1-15) (porcine, rat)

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